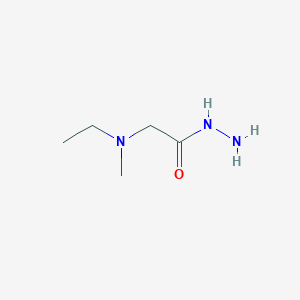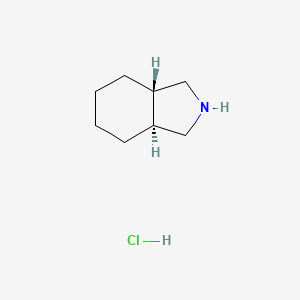![molecular formula C28H44O3 B1149246 (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one CAS No. 14858-07-2](/img/structure/B1149246.png)
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a plant steroid with a crystalline solid form, soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . The compound has a structure similar to cholesterol, featuring hydroxyl groups at the 3 and 5 positions, a ketone group at the 6 position, and double bonds at the 7 and 22 positions .
Mechanism of Action
Target of Action
It is suggested that this compound may have signaling inhibitory properties , indicating that it could interact with various signaling pathways in the cell.
Mode of Action
Given its potential role as a signaling inhibitor , it may interact with specific receptors or enzymes, altering their activity and thus influencing cellular signaling.
Biochemical Pathways
As a potential signaling inhibitor , it could impact a variety of pathways depending on the specific targets it interacts with.
Result of Action
As a potential signaling inhibitor , it could lead to changes in cellular behavior depending on the specific signaling pathways it impacts.
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxyergosta-7,22-dien-6-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It exhibits strong or moderate cytotoxic activities against MCF-7, A549, Hela, and KB cell lines with IC50 values of 4.98, 1.95, 0.68, and 1.50 micromolar, respectively . The compound interacts with various biomolecules, potentially inhibiting or activating specific enzymes involved in cellular metabolism and signaling pathways.
Cellular Effects
3,5-Dihydroxyergosta-7,22-dien-6-one exerts notable effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in cancer cell lines such as MCF-7, A549, Hela, and KB . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell death or growth inhibition in these cancer cells.
Molecular Mechanism
The molecular mechanism of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cytotoxic effects are likely mediated through its ability to interfere with key signaling pathways and metabolic processes within the cell . By binding to specific enzymes or receptors, it can alter their activity, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dihydroxyergosta-7,22-dien-6-one can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the cytotoxic effects of this compound can persist over time, leading to sustained inhibition of cell growth and proliferation .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxyergosta-7,22-dien-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3,5-Dihydroxyergosta-7,22-dien-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels, potentially leading to alterations in energy production and biosynthetic processes within the cell . These interactions are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 3,5-Dihydroxyergosta-7,22-dien-6-one is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and activity . Understanding the transport mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3,5-Dihydroxyergosta-7,22-dien-6-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can be synthesized through both biological and chemical methods . The chemical synthesis involves the use of specific reagents and conditions to achieve the desired structure. For instance, the compound can be dissolved in dimethyl sulfoxide (DMSO) and further processed with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone or carboxyl groups, while reduction may result in the conversion of double bonds to single bonds .
Scientific Research Applications
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one has several scientific research applications across various fields . In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, the compound exhibits strong or moderate cytotoxic activities against various cancer cell lines, including MCF-7, A549, Hela, and KB . It is also studied for its antioxidant, anti-inflammatory, and immunomodulatory properties, making it a potential candidate for the treatment of chronic inflammatory diseases, tumors, and immune system disorders .
Comparison with Similar Compounds
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can be compared with other similar compounds, such as 3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one and 3β,5α,14α-Trihydroxyergosta-7,22-dien-6-one . These compounds share a similar ergosterol backbone but differ in the number and position of hydroxyl groups. The unique structural features of this compound, such as the specific positions of hydroxyl and ketone groups, contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIVGEVOBNIWLR-NSMOMACISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of isolating 3,5-Dihydroxyergosta-7,22-dien-6-one from the Neosartorya tsunodae KUFC 9213 fungus?
A1: The isolation of 3,5-Dihydroxyergosta-7,22-dien-6-one, alongside other metabolites, contributes to the understanding of the chemical diversity present within the Neosartorya tsunodae KUFC 9213 fungus []. This is particularly relevant as this fungus was isolated from a marine sponge, an environment known for hosting organisms that produce bioactive compounds. Further investigation of this compound may reveal interesting biological activities or ecological roles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
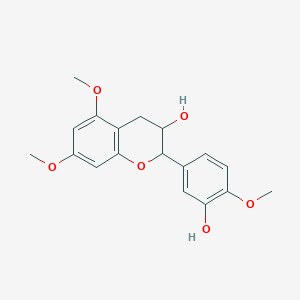
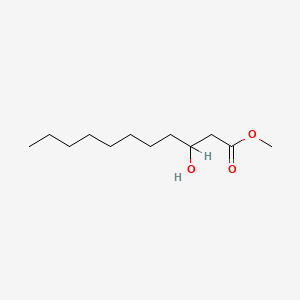
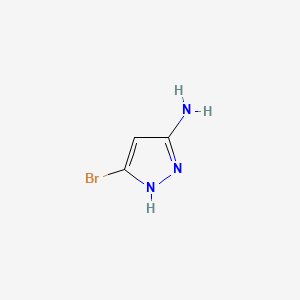
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
